molecular formula C19H14N4O3 B11773791 2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile

2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile

Cat. No.: B11773791
M. Wt: 346.3 g/mol
InChI Key: HOFHEPIWHDLNAX-UHFFFAOYSA-N
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Description

2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles These compounds are characterized by the presence of a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be constructed through cyclization reactions.

    Functional Group Introduction: The amino, methoxy, and nitro groups can be introduced through substitution reactions using appropriate reagents.

    Nitrile Group Addition: The nitrile group can be added through cyanation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reactions.

    Purification Techniques: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles like hydroxide ions.

Major Products

    Oxidation Products: Could include nitroso or nitro derivatives.

    Reduction Products: Could include amino derivatives.

    Substitution Products: Could include halogenated or hydroxylated derivatives.

Scientific Research Applications

2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    Biological Activity: The compound may interact with specific enzymes or receptors, influencing biological pathways.

    Chemical Reactivity: The functional groups may participate in various chemical reactions, determining the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(3-nitrophenyl)nicotinonitrile: Lacks the methoxy group.

    2-Amino-6-(4-methoxyphenyl)nicotinonitrile: Lacks the nitro group.

    4-(3-Nitrophenyl)nicotinonitrile: Lacks both the amino and methoxy groups.

Uniqueness

The presence of both amino and nitro groups, along with the methoxy group, makes 2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile unique

Properties

Molecular Formula

C19H14N4O3

Molecular Weight

346.3 g/mol

IUPAC Name

2-amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C19H14N4O3/c1-26-15-7-5-12(6-8-15)18-10-16(17(11-20)19(21)22-18)13-3-2-4-14(9-13)23(24)25/h2-10H,1H3,(H2,21,22)

InChI Key

HOFHEPIWHDLNAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)N

Origin of Product

United States

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